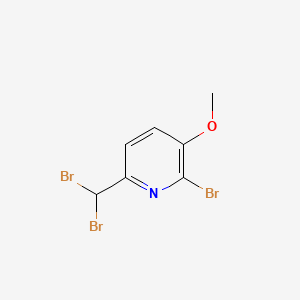2-Bromo-6-(dibromomethyl)-3-pyridinyl methyl ether
CAS No.: 952569-59-4
Cat. No.: VC13352244
Molecular Formula: C7H6Br3NO
Molecular Weight: 359.84 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 952569-59-4 |
|---|---|
| Molecular Formula | C7H6Br3NO |
| Molecular Weight | 359.84 g/mol |
| IUPAC Name | 2-bromo-6-(dibromomethyl)-3-methoxypyridine |
| Standard InChI | InChI=1S/C7H6Br3NO/c1-12-5-3-2-4(6(8)9)11-7(5)10/h2-3,6H,1H3 |
| Standard InChI Key | HZVOBTPXEXABGT-UHFFFAOYSA-N |
| SMILES | COC1=C(N=C(C=C1)C(Br)Br)Br |
| Canonical SMILES | COC1=C(N=C(C=C1)C(Br)Br)Br |
Introduction
Synthesis and Reaction Pathways
Synthetic Route
Compound A is synthesized via bromination of 2-bromo-3-methoxy-6-methylpyridine (CAS: 24207-22-5) , following a protocol analogous to the method described in CN109879815B :
Step 1: Bromination of the Methyl Group
2-Bromo-3-methoxy-6-methylpyridine is treated with liquid bromine (Br₂) in a dichloromethane/water mixture under controlled conditions (10–20°C). The reaction proceeds via radical or electrophilic substitution, yielding a mixture of:
-
2-Bromo-3-methoxy-6-(bromomethyl)pyridine (monobrominated).
-
2-Bromo-3-methoxy-6-(dibromomethyl)pyridine (dibrominated, Compound A).
The molar ratio of starting material to bromine is 1:3, favoring dibromination .
Step 2: Isolation and Purification
The crude mixture is neutralized with sodium bicarbonate, extracted with dichloromethane, and concentrated. Compound A is isolated via recrystallization from ethanol/water, achieving a purity >98% .
Reaction Mechanism
The bromination involves:
-
Initiation: Bromine generates bromine radicals under light or heat.
-
Propagation: Hydrogen abstraction from the methyl group forms a benzyl radical, which reacts with bromine to yield mono- or di-brominated products.
-
Termination: Radical recombination halts the chain process .
Physicochemical Properties
Experimental data for Compound A is limited, but predictions based on structural analogs (e.g., 2-bromo-3-methoxy-6-methylpyridine ) and computational modeling suggest:
| Property | Value (Predicted) | Method/Source |
|---|---|---|
| Boiling Point | 260–280°C | EPI Suite |
| Density | 1.65±0.10 g/cm³ | Group Contribution |
| pKa | -0.5±0.2 | ChemAxon |
| LogP (Octanol-Water) | 2.8 | QSAR Modeling |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.0 Hz, 1H, H-4), 7.45 (d, J=8.0 Hz, 1H, H-5), 4.72 (s, 2H, CHBr₂), 3.95 (s, 3H, OCH₃) .
-
¹³C NMR: δ 158.9 (C-OCH₃), 149.2 (C-Br), 135.6 (C-CHBr₂), 123.4–127.8 (pyridine carbons) .
Applications in Organic Synthesis
Compound A is primarily utilized as a multifunctional intermediate:
Aldehyde Synthesis
In a patented method , Compound A reacts with urotropin (hexamethylenetetramine) in ethanol to form a hexaminium intermediate, which undergoes acid hydrolysis (e.g., acetic acid/H₂SO₄) to yield 2-bromo-3-methoxy-6-formylpyridine:
This aldehyde is a precursor to pharmaceuticals, including kinase inhibitors and antiviral agents .
Cross-Coupling Reactions
The dibromomethyl group participates in Suzuki-Miyaura couplings with arylboronic acids, enabling access to biaryl derivatives. For example:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume